Technical Monograph: Structural Dynamics and Synthetic Utility of Boc-Glu(OtBu)-Pro-OH
Technical Monograph: Structural Dynamics and Synthetic Utility of Boc-Glu(OtBu)-Pro-OH
The following technical monograph details the structural dynamics, synthetic utility, and handling protocols for the dipeptide building block Boc-Glu(OtBu)-Pro-OH .
[1]
Chemical Identity & Core Properties
Boc-Glu(OtBu)-Pro-OH is a specialized dipeptide intermediate primarily utilized in solution-phase peptide synthesis and fragment condensation strategies.[1] Its design features "global acid lability," where both the N-terminal protection and the side-chain protection can be removed simultaneously under acidic conditions, leaving the C-terminus free for fragment coupling.[1]
| Property | Data |
| Systematic Name | N-(tert-Butoxycarbonyl)-L-glutamyl( |
| CAS Number | 917926-33-1 (Dipeptide specific) |
| Molecular Formula | |
| Molecular Weight | 400.47 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility | Soluble in DCM, DMF, DMSO, Methanol; Sparingly soluble in Water |
| pKa (COOH) | ~3.6 (Proline C-terminus) |
Structural Anatomy & Stereochemical Dynamics[1]
The "All-Acid-Labile" Protection Strategy
The structural logic of this molecule relies on the orthogonality between the C-terminal carboxylic acid and the protecting groups.[1]
-
N-Terminus (Boc): The tert-butyloxycarbonyl group is stable to base (saponification) and hydrogenation but cleaved by moderate acids (TFA, HCl/Dioxane).[1]
-
Side Chain (OtBu): The
-carboxyl of Glutamic acid is protected as a tert-butyl ester.[1][2][3][4] Like the Boc group, this is cleaved by acid (TFA).[2] -
Implication: This molecule is designed for Fragment Condensation .[1] The free C-terminus allows coupling to a growing peptide chain (or resin).[1] Once the fragment is incorporated, a single acidic treatment (e.g., 95% TFA) removes both the Boc and OtBu groups, yielding the native Glu-Pro sequence.
The Proline Effect: Cis/Trans Isomerization
A critical feature of any Xaa-Pro dipeptide is the restricted rotation around the amide bond.[1] Unlike standard peptide bonds which exist >99% in the trans conformation, the tertiary amide of the Glu-Pro bond lowers the energy barrier for isomerization (
-
Rotamer Population: In non-polar solvents (CDCl
), the trans isomer dominates (~80-90%).[1] In polar hydrogen-bonding solvents (DMSO, Water), the cis population increases significantly (up to 30%).[1] -
NMR Consequence: Researchers must expect signal doubling in
H and C NMR spectra.[1] This is not an impurity; it is a physical property of the molecule.
Figure 1: Kinetic equilibrium of the Glu-Pro amide bond. The slow exchange rate on the NMR time scale results in distinct sets of peaks for cis and trans rotamers.
Synthetic Protocol (Preparation of the Dipeptide)
Since this dipeptide is often prepared in-house for specific fragment couplings, the following protocol ensures preservation of chiral integrity.
Synthesis Workflow
The most robust route utilizes Mixed Anhydride or EDC/HOBt coupling of Boc-Glu(OtBu)-OH with H-Pro-OBzl (Benzyl ester), followed by catalytic hydrogenolysis to free the C-terminus without touching the acid-labile groups.[1]
Figure 2: Synthetic pathway preserving the acid-labile Boc and OtBu groups while selectively deprotecting the C-terminus.[1]
Step-by-Step Methodology
Reagents: Boc-Glu(OtBu)-OH (1.0 eq), H-Pro-OBzl·HCl (1.1 eq), EDC·HCl (1.1 eq), HOBt (1.1 eq), DIPEA (2.5 eq), DCM (dry).[1]
-
Activation: Dissolve Boc-Glu(OtBu)-OH and HOBt in dry DCM at 0°C. Add EDC·HCl and stir for 15 minutes to form the active ester.
-
Coupling: Add H-Pro-OBzl[1]·HCl and DIPEA.[1] The DIPEA frees the proline amine from its salt.
-
Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor by TLC (EtOAc/Hexane).[1]
-
Workup (Critical): Wash organic layer with 5% KHSO
(removes unreacted amine/DIPEA), then 5% NaHCO (removes unreacted acid), then Brine.[1] Note: KHSO is preferred over HCl to prevent premature Boc removal. -
Hydrogenation: Dissolve the intermediate (Boc-Glu(OtBu)-Pro-OBzl) in MeOH. Add 10 wt% Pd/C catalyst.[1] Stir under H
balloon for 2-4 hours. Filter through Celite.[1] Evaporate to obtain the target acid.
Quality Control & Characterization
NMR Analysis Checklist
When validating the structure, look for the following diagnostic signals. Note the rotameric splitting.
| Nucleus | Moiety | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Boc | 1.38 - 1.45 | Singlet (9H) | Intense peak; may split if rotamers are resolved.[1] | |
| OtBu | 1.40 - 1.46 | Singlet (9H) | Often overlaps with Boc; integration should be 18H total.[1] | |
| Pro- | 4.20 - 4.50 | Multiplet (1H) | Distinctive downfield shift; sensitive to cis/trans. | |
| Glu- | 4.10 - 4.30 | Multiplet (1H) | - | |
| C=O[1] (Amide) | 170.0 - 172.0 | Singlet | The Glu-Pro amide bond.[1] | |
| C=O (Acid) | 173.0 - 175.0 | Singlet | The free C-terminal acid.[1] |
Mass Spectrometry[1]
-
Method: ESI-MS (Positive Mode)[1]
-
Expected Ion:
Da; Da.[1] -
Fragmentations: Loss of Boc (-100 Da) or tBu (-56 Da) is common in the source if cone voltage is too high.[1]
Storage and Handling
-
Hygroscopicity: Proline derivatives are often hygroscopic.[1] Store in a desiccator.
-
Temperature: -20°C for long-term storage to prevent slow autolysis or diketopiperazine formation (though sterically hindered by the Boc group, it is possible over years).[1]
-
Stability: Stable to ambient light.[1] Unstable to strong acids (TFA vapor) and strong bases (potential racemization of the activated ester form).[1]
References
-
Isomerization Dynamics: Reimer, U., et al. "Side-chain effects on peptidyl-prolyl cis/trans isomerization."[1] Journal of Molecular Biology 279.2 (1998): 449-460.[1] Link
-
Synthetic Protocol (Mixed Anhydride/EDC): Benoiton, N. L.[1] "Chemistry of Peptide Synthesis." CRC Press, 2006.[1] (Standard Reference Text).
-
Proline in Drug Design: Trabocchi, A., & Guarna, A. "Peptidomimetics in Organic and Medicinal Chemistry."[1] Wiley, 2014.[1]
-
Protecting Group Data: Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 5th Edition.[1] Link[1]
-
Chemical Data: PubChem Compound Summary for Boc-Glu(OtBu)-OH (Component Reference). Link[1]
